Cas no 79432-87-4 ((E)-Methyl 3-(3-bromophenyl)acrylate)

(E)-Methyl 3-(3-bromophenyl)acrylate is a brominated phenyl acrylate ester widely used as a key intermediate in organic synthesis and pharmaceutical research. Its structure features a conjugated double bond and a bromine substituent, making it valuable for cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, to construct complex aromatic frameworks. The compound exhibits high reactivity in Michael additions and polymerization processes, serving as a versatile building block for fine chemicals and functional materials. Its stability under standard conditions and well-defined stereochemistry (E-configuration) ensure consistent performance in synthetic applications. The presence of both ester and bromo groups allows for further functionalization, enhancing its utility in medicinal chemistry and material science.
(E)-Methyl 3-(3-bromophenyl)acrylate structure
79432-87-4 structure
Product Name:(E)-Methyl 3-(3-bromophenyl)acrylate
CAS No:79432-87-4
MF:C10H9BrO2
MW:241.081262350082
MDL:MFCD00296965
CID:555122
PubChem ID:1482751
Update Time:2025-10-21

(E)-Methyl 3-(3-bromophenyl)acrylate Chemical and Physical Properties

Names and Identifiers

    • (E)-Methyl 3-(3-bromophenyl)acrylate
    • (E)-ethyl 3-(3-bromophenyl)acrylate
    • 2-Propenoic acid,3-(3-bromophenyl)-, methyl ester, (2E)-
    • ETHYL-3-BROMO CINNAMATE
    • methyl (E)-3-(3-bromophenyl)prop-2-enoate
    • 3-(3-bromophenyl)acrylic acid methyl ester
    • 3-Bromocinnamic acid,methyl ester
    • HMS1367G17
    • methyl (E)-3-(3'-bromophenyl)propenoate
    • methyl (E)-3-bromophenylcinnamate
    • methyl 3-bromocinnamate
    • 2-Propenoic acid, 3-(3-bromophenyl)-, methyl ester
    • EN300-1453732
    • 3-BROMOCINNAMIC ACID METHYL ESTER
    • (E)-METHYL3-(3-BROMOPHENYL)ACRYLATE
    • AB7476
    • Cinnamic acid, m-bromo-, methyl ester
    • METHYL (2E)-3-(3-BROMOPHENYL)PROP-2-ENOATE
    • Methyl 3-(3-bromophenyl)acrylate
    • methyl (E)-3-(3-bromophenyl)-2-propenoate
    • 3650-77-9
    • AKOS005076194
    • MFCD00296965
    • CS-0173266
    • Methyl trans 3-(3-bromophenyl)-2-propenoate
    • 79432-87-4
    • 3-Bromocinnamic acid methyl eater
    • Methyl (2E)-3-(3-bromophenyl)-2-propenoate #
    • trans-3-(3-bromo-phenyl)-acrylic acid methyl ester
    • A856669
    • 10R-0617
    • methyl trans-3-(3-bromophenyl)-2-propenoate
    • Methyl 3-(3-bromophenyl)-2-propenoate
    • Methyl 3-bromocinnamate, predominantly trans, 97%
    • Methyl 3-bromo-cinnamate
    • SCHEMBL322249
    • 3-Bromobenzeneacrylic acid methyl ester
    • 2-Propenoic acid, 3-(3-bromophenyl)-, methyl ester, (E)- (ZCI)
    • Methyl (2E)-3-(3-bromophenyl)-2-propenoate (ACI)
    • Methyl (E)-3-(3-bromophenyl)acrylate
    • trans-3-Bromocinnamic acid methyl ester
    • trans-Methyl m-bromocinnamate
    • MDL: MFCD00296965
    • Inchi: 1S/C10H9BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+
    • InChI Key: GPBINNSHRSTZQE-AATRIKPKSA-N
    • SMILES: C(/C1C=CC=C(Br)C=1)=C\C(=O)OC

Computed Properties

  • Exact Mass: 239.97900
  • Monoisotopic Mass: 239.979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Melting Point: 50-55 °C
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • PSA: 26.30000
  • LogP: 2.63530

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(E)-Methyl 3-(3-bromophenyl)acrylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  overnight, reflux
Reference
A propolis-derived small molecule ameliorates metabolic syndrome in obese mice by targeting the CREB/CRTC2 transcriptional complex
Chen, Yaqiong; Wang, Jiang ; Wang, Yibing; Wang, Pengfei; Zhou, Zan; et al, Nature Communications, 2022, 13(1),

Production Method 2

Reaction Conditions
1.1 Solvents: Dichloromethane ;  30 min, 0 °C; 0 °C → rt; 19 h, rt
Reference
Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer
Daub, Mary Elisabeth; Jung, Hoimin ; Lee, Byung Joo ; Won, Joonghee ; Baik, Mu-Hyun ; et al, Journal of the American Chemical Society, 2019, 141(24), 9543-9547

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  overnight, reflux; reflux → rt
Reference
Copper-Catalyzed Decarboxylative Trifluoromethylation of Allylic Bromodifluoroacetates
Ambler, Brett R.; Altman, Ryan A., Organic Letters, 2013, 15(21), 5578-5581

Production Method 4

Reaction Conditions
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ;  1 h, 130 °C
Reference
Palladium-catalyzed heck-type arylation of acrylate with diaryliodonium salts
Li, Jian; Liu, Li; Zhou, Yun-yao; Xu, Sai-nan, RSC Advances, 2012, 2(8), 3207-3209

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  17 h, 80 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Reference
Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors
Suzuki, Takayoshi; Imai, Keiko; Imai, Erika; Iida, Shinsuke; Ueda, Ryuzo; et al, Bioorganic & Medicinal Chemistry, 2009, 17(16), 5900-5905

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  7 - 17 h, reflux
Reference
(2-Arylethenyl)-1,3,5-triazin-2-amines as a novel histamine H4 receptor ligands
Kaminska, Katarzyna; Ziemba, Julia; Ner, Joanna; Schwed, Johannes Stephan; Lazewska, Dorota; et al, European Journal of Medicinal Chemistry, 2015, 103, 238-251

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous chloride ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Bis(pinacolato)diborane Solvents: Tetrahydrofuran ;  24 h, 1 atm, 130 °C
1.3 Solvents: Dimethylformamide ;  2 h, 80 °C
Reference
Auto-Tandem Copper-Catalyzed Carboxylation of Undirected Alkenyl C-H Bonds with CO2 by Harnessing β-Hydride Elimination
Sahoo, Harekrishna ; Zhang, Liang ; Cheng, Jianhua ; Nishiura, Masayoshi ; Hou, Zhaomin, Journal of the American Chemical Society, 2022, 144(51), 23585-23594

Production Method 8

Reaction Conditions
1.1 Solvents: Chloroform
Reference
3-(Biphenyl)acrylates by one-pot Suzuki cross coupling-Wittig olefination reactions
Hashim, Areej; Poulose, Vijo; Thiemann, Thies, International Electronic Conference on Synthetic Organic Chemistry, 2020, 1, 1-8

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
A Natural-Product Switch for a Dynamic Protein Interface
Scheepstra, Marcel; Nieto, Lidia; Hirsch, Anna K. H.; Fuchs, Sascha; Leysen, Seppe; et al, Angewandte Chemie, 2014, 53(25), 6443-6448

Production Method 10

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium (supported on sulfur-terminated gallium arsenide plate) Solvents: Acetonitrile ;  12 h, 100 °C; 100 °C → rt
Reference
Development of a method for preparing a highly reactive and stable, recyclable and environmentally benign organopalladium catalyst supported on sulfur-terminated gallium arsenide(001): a three-component catalyst, {Pd}-S-GaAs(001), and its properties
Arisawa, Mitsuhiro; Hamada, Masahiro; Takamiya, Ikuko; Shimoda, Masahiko; Tsukamoto, Shiro; et al, Advanced Synthesis & Catalysis, 2006, 348(9), 1063-1070

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium (compounds) ,  2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with 3,6-dimethyl-1… (crosslinked, hydrolyzed, deprotected) Solvents: Dimethylformamide ,  Water ;  3 h, 90 °C
Reference
Amine-Functionalized Microporous Organic Nanotube Frameworks Supported Pt and Pd Catalysts for Selective Oxidation of Alcohol and Heck Reactions
Zhang, Hui; Zhou, Minghong; Xiong, Linfeng; He, Zidong; Wang, Tianqi; et al, Journal of Physical Chemistry C, 2017, 121(23), 12771-12779

Production Method 12

Reaction Conditions
1.1 Reagents: Chromium dichloride Solvents: Tetrahydrofuran ;  12 h, rt
1.2 Solvents: Water ;  rt
Reference
A highly stereospecific synthesis of (E)-α,β-unsaturated esters
Barma, Deb K.; Kundu, Asish; Bandyopadhyay, Anish; Kundu, Abhijit; Sangras, Bhavani; et al, Tetrahedron Letters, 2004, 45(30), 5917-5920

Production Method 13

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium (silica surface tied complex of 1H-Imidazolium, 1,1'-(1,4-phenyl)bis[3-ethenyl-, bromide (1:2), homopolymer) Solvents: Dimethylformamide ,  Water ;  21 h, 90 °C
Reference
Evidences of release and catch mechanism in the Heck reaction catalyzed by palladium immobilized on highly cross-linked-supported imidazolium salts
Pavia, Cinzia; Giacalone, Francesco; Bivona, Lucia Anna; Salvo, Anna Maria Pia; Petrucci, Chiara; et al, Journal of Molecular Catalysis A: Chemical, 2014, 387, 57-62

Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ,  Water ;  16 h, 90 °C
Reference
Cross-Linked Thiazolidine Network as Support for Palladium: A New Catalyst for Suzuki and Heck Reactions
Bivona, Lucia Anna; Giacalone, Francesco; Vaccaro, Luigi; Aprile, Carmela; Gruttadauria, Michelangelo, ChemCatChem, 2015, 7(16), 2526-2533

Production Method 15

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  24 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
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Production Method 16

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt
Reference
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Sim, Jeongwoo; Ryou, Bokyeong; Choi, Minyeong; Lee, Changju; Park, Cheol-Min, Organic Letters, 2022, 24(23), 4264-4269

Production Method 17

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  5 h, 80 °C
Reference
Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives
Medici, Fabrizio; Puglisi, Alessandra; Rossi, Sergio; Raimondi, Laura; Benaglia, Maurizio, Organic & Biomolecular Chemistry, 2023, 21(14), 2899-2904

(E)-Methyl 3-(3-bromophenyl)acrylate Raw materials

(E)-Methyl 3-(3-bromophenyl)acrylate Preparation Products

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(CAS:79432-87-4)(E)-Methyl 3-(3-bromophenyl)acrylate
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:23
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Additional information on (E)-Methyl 3-(3-bromophenyl)acrylate

(E)-Methyl 3-(3-bromophenyl)acrylate: A Comprehensive Overview

Introduction to (E)-Methyl 3-(3-bromophenyl)acrylate

The compound (E)-Methyl 3-(3-bromophenyl)acrylate, identified by the CAS number 79432-87-4, is a significant organic molecule with diverse applications in the fields of materials science and biomedicine. This compound is characterized by its unique molecular structure, which combines a brominated aromatic ring with an acrylate group. The E configuration indicates that the substituents on the double bond are on opposite sides, which is crucial for its chemical reactivity and physical properties.

Recent advancements in synthetic chemistry have enabled the precise synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate, allowing researchers to explore its potential in various industries. Its structure makes it particularly useful in applications requiring controlled polymerization and surface modification.

Chemical Structure and Properties

The molecular formula of (E)-Methyl 3-(3-bromophenyl)acrylate is C10H9BrO2, with a molecular weight of approximately 255.1 g/mol. The compound consists of a brominated benzene ring attached to an acrylic ester group, where the double bond geometry plays a critical role in determining its reactivity. The presence of the bromine atom introduces electronic effects that influence the molecule's stability and reactivity under different conditions.

Physical properties such as melting point, boiling point, and solubility are essential for understanding its behavior in various chemical processes. Recent studies have shown that (E)-Methyl 3-(3-bromophenyl)acrylate exhibits a melting point of around -65°C and a boiling point of approximately 165°C under standard conditions. Its solubility in organic solvents like dichloromethane and THF makes it suitable for use in solution-based reactions.

Synthesis and Characterization

The synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate typically involves multi-step reactions, including nucleophilic substitution and polymerization techniques. Recent research has focused on optimizing these processes to achieve higher yields and better control over the stereochemistry of the product. Advanced characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

For instance, a study published in *Journal of Organic Chemistry* demonstrated a novel method for synthesizing (E)-Methyl 3-(3-bromophenyl)acrylate using a palladium-catalyzed coupling reaction. This approach not only improved the reaction efficiency but also provided insights into the stereochemical outcomes of similar reactions.

Applications in Materials Science

The unique properties of (E)-Methyl 3-(3-bromophenyl)acrylate make it an attractive candidate for applications in materials science. Its ability to undergo controlled polymerization has led to its use in developing advanced polymers with tailored mechanical and optical properties. For example, researchers have explored its potential as a monomer in UV-curable coatings and adhesives.

A recent study published in *Macromolecules* highlighted the use of (E)-Methyl 3-(3-bromophenyl)acrylate in synthesizing high-performance polymers for optical applications. The polymer films prepared from this monomer exhibited excellent transparency and mechanical stability, making them suitable for use in electronic displays and optical sensors.

Biomedical Applications

Beyond materials science, (E)-Methyl 3-(3-bromophenyl)acrylate has shown promise in biomedical applications, particularly in drug delivery systems and bioimaging technologies. Its ability to form biocompatible polymers has made it a valuable component in designing controlled-release drug delivery systems.

A groundbreaking study published in *Biomaterials* demonstrated the use of this compound in creating biodegradable polymers for localized drug delivery. The polymer films derived from (E)-Methyl 3-(3-bromophenyl)acrylate exhibited controlled degradation profiles, which are essential for sustained drug release over extended periods.

Environmental Considerations and Safety

While (E)-Methyl 3-(3-bromophenyl)acrylate offers numerous benefits, its environmental impact and safety profile are critical considerations. Recent studies have focused on understanding its biodegradation pathways and toxicity profile to ensure safe handling and disposal.

Eco-friendly synthesis methods and recycling strategies are being explored to minimize the environmental footprint of this compound. For instance, researchers have developed catalytic processes that reduce waste generation during its production, aligning with global sustainability goals.

Conclusion

(E)-Methyl 3-(3-Bromophenyl)Acrylate: A Multifaceted Compound with Diverse Applications


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(CAS:79432-87-4)(E)-Methyl 3-(3-bromophenyl)acrylate
A849204
Purity:99%
Quantity:5g
Price ($):201.0
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